N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-17(22-18-20-15-10-4-5-11-16(15)21-18)19(12-6-7-13-19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZHOPKSKOPLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzimidazole, including N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide, exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through various pathways:
- Mechanism : The compound may inhibit specific signaling pathways associated with cell proliferation and survival, leading to increased rates of apoptosis in malignant cells.
Antimicrobial Properties
The benzimidazole scaffold is known for its broad-spectrum antimicrobial activity. This compound has demonstrated effectiveness against various bacterial strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Significant antibacterial effect | |
| Candida albicans | Antifungal activity |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's:
- Case Study : A study demonstrated that this compound significantly reduced oxidative stress markers in neuronal cell lines, suggesting its potential as a therapeutic agent for neuroprotection.
Enzyme Inhibition
The compound has been shown to selectively inhibit certain enzymes, including butyrylcholinesterase (BChE), which is relevant in the context of cognitive disorders:
- Inhibition Profile : Selective inhibition of BChE without affecting acetylcholinesterase (AChE) can enhance acetylcholine levels, potentially improving cognitive function.
Reactive Intermediate Formation
The nitro group present in the structure can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, contributing to both therapeutic effects and potential toxicity.
Case Study 1: Anticancer Activity
A detailed investigation into the anticancer properties revealed that this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized flow cytometry to assess apoptosis rates and found that treatment with the compound led to a marked increase in apoptotic cells compared to controls.
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial efficacy of the compound against clinically relevant pathogens. The results indicated that it possessed comparable or superior activity against resistant strains compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Benzimidazole derivatives are renowned for their versatility in drug discovery. Below, we compare N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide with key analogs based on structural features, biological activities, and research findings.
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Analgesic and Anti-Hyperalgesic Agents
The target compound shares a benzimidazole-carboxamide scaffold with B1 and B8, which demonstrated potent PPARγ-mediated analgesic effects in murine models of morphine-induced paradoxical pain. B1 and B8 reduced thermal hyperalgesia and spinal TNF-α expression by 40–60% at 10–20 mg/kg doses .
Antimicrobial Activity
Compound 3079203 (2-(1H-benzimidazol-2-yl)-1-phenylguanidine) showed anti-MRSA activity via binding to PBP2A (-7.3 kcal/mol), comparable to clinically used β-lactams . The target compound’s phenylcyclopentane carboxamide could provide steric bulk or hydrophobic interactions distinct from phenylguanidine, possibly influencing target selectivity or resistance profiles.
Enzyme Inhibition
Semicarbazone derivatives of albendazole exhibited α-glucosidase inhibition (IC50: 12.88 µg/mL) surpassing acarbose (40.06 µg/mL) . The target compound’s carboxamide group may mimic semicarbazones’ hydrogen-bonding capacity, though its cyclopentane ring could limit conformational flexibility compared to the propylsulfanyl side chain in these derivatives.
Biological Activity
N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H19N3O
- Molar Mass : 305.37 g/mol
- CAS Number : 1023527-40-3
The compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The structural configuration includes a cyclopentane ring and a carboxamide functional group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, a series of benzimidazole compounds were evaluated against various cancer cell lines, demonstrating cytotoxic effects. Specifically, compounds similar to this compound showed promising results against HepG2 (human liver carcinoma) and PC12 (pheochromocytoma) cells, with IC50 values indicating high potency .
Antimicrobial Activity
The antimicrobial activity of benzimidazole derivatives has been extensively studied. In vitro tests have shown that these compounds possess antibacterial and antifungal properties. For example, compounds with similar structures were tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition at varying concentrations .
Anti-inflammatory Effects
Benzimidazole derivatives have also been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory mediators in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the benzimidazole ring is crucial for bioactivity, while modifications to the phenyl and cyclopentane groups can enhance or diminish efficacy.
| Structural Feature | Impact on Activity |
|---|---|
| Benzimidazole Ring | Essential for anticancer activity |
| Cyclopentane Substitution | Modifications can enhance potency |
| Phenyl Group Variations | Different substituents affect activity |
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on HEPG2 cells, showing an IC50 value of approximately 25 µM, indicating significant cytotoxicity compared to control groups .
- Antimicrobial Screening : In a comparative study, various benzimidazole derivatives were screened against Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values lower than 50 µg/mL against both bacterial strains, suggesting strong antibacterial potential .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory mechanism revealed that the compound inhibited the production of TNF-alpha in macrophage cell lines by 40% at a concentration of 10 µM, highlighting its potential in treating inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide?
- Methodological Answer : The compound is typically synthesized via coupling reactions between 1-phenylcyclopentanecarboxylic acid and 1H-benzimidazol-2-amine. Key steps include:
- Using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane .
- Temperature control (0–25°C) to minimize side reactions.
- Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .
Critical Parameters : Solvent polarity, reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) directly impact yield (reported 60–75%) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) to confirm proton environments and carbonyl/aromatic group integrity .
- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 334.155) .
- Melting Point Analysis : Sharp melting points (e.g., 210–212°C) indicate purity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., EGFR kinase inhibition at 10 µM concentration) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) using SHELXL for refinement.
- Key parameters: R-factor < 5%, anisotropic displacement parameters for non-H atoms .
- Challenges: Low crystal quality due to flexible cyclopentane ring; use of cryogenic cooling (100 K) to mitigate disorder .
- Electron Density Maps : Analyze torsional angles between benzimidazole and cyclopentane moieties to confirm conformational stability .
Q. What strategies address contradictions in solubility versus bioactivity data for this compound?
- Methodological Answer :
- Solubility Enhancement : Co-solvent systems (e.g., DMSO:PBS at 1:9 v/v) or nanoformulation (liposomes, 100–200 nm size) to maintain bioactivity in aqueous media .
- Data Reconciliation : Compare logP values (calculated ~3.2) with experimental partition coefficients (octanol/water). Discrepancies >0.5 log units suggest aggregation or impurity interference .
Q. How can molecular docking elucidate interactions between this compound and therapeutic targets?
- Methodological Answer :
- Target Selection : Prioritize proteins with known benzimidazole affinity (e.g., tubulin for anticancer activity, CYP51 for antifungal effects) .
- Protocol :
Prepare ligand (compound) and receptor (target protein PDB ID: e.g., 1SA0 for tubulin) using AutoDock Tools.
Grid box centered on active site (coordinates adjusted via literature validation).
Lamarckian genetic algorithm (50 runs) to generate binding poses.
- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values .
Key Considerations for Experimental Design
- Contradiction Analysis : When bioactivity data conflict with computational predictions, validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .
- Advanced SAR Studies : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance kinase inhibition (e.g., 2.5-fold improvement in EGFR inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
